4,5-Dichloro-3H-1,2-dithiol-3-one
Overview
Description
4,5-Dichloro-3H-1,2-dithiol-3-one: is a chemical compound with the molecular formula C3Cl2OS2 and a molecular weight of 187.07 g/mol . It is known for its unique structure, which includes two chlorine atoms and a dithiol ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 4,5-Dichloro-3H-1,2-dithiol-3-one is the enzyme β-ketoacyl-ACP synthase III (FabH) . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and growth of cells.
Mode of Action
This compound interacts with its target, FabH, by forming a covalent adduct . The compound’s 5-chloro substituent directs the attack of the essential active site thiol (C112) via a Michael-type addition elimination reaction mechanism .
Biochemical Pathways
The compound’s interaction with FabH affects the fatty acid synthesis pathway . This pathway is responsible for the production of fatty acids, which are key components of cell membranes and signaling molecules. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and function.
Result of Action
The covalent modification of FabH by this compound leads to the disruption of the fatty acid synthesis pathway . This can result in impaired cell growth and function, potentially leading to cell death.
Biochemical Analysis
Biochemical Properties
4,5-Dichloro-3H-1,2-dithiol-3-one is known to interact with certain enzymes and proteins. For instance, it forms a covalent adduct with the target β-ketoacyl-ACP synthase III (FabH), an essential enzyme in fatty acid synthesis . The 5-chloro substituent directs attack of the essential active site thiol (C112) via a Michael-type addition elimination reaction mechanism .
Cellular Effects
Under hypoxic conditions, it has been shown to activate the transcription of over 40 genes, including erythropoietin, glucose transporters, glycolytic enzymes, vascular endothelial growth factor, HILPDA, and other genes whose protein products increase oxygen delivery or facilitate metabolic adaptation to hypoxia .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent adduct with the target β-ketoacyl-ACP synthase III (FabH) . This interaction is directed by the 5-chloro substituent, which attacks the essential active site thiol (C112) via a Michael-type addition elimination reaction mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-3H-1,2-dithiol-3-one can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sulfur and sodium hydroxide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is conducted at elevated temperatures to facilitate the formation of the dithiol ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-3H-1,2-dithiol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Comparison with Similar Compounds
4,5-Dichloro-3H-1,3-dithiol-2-one: Another dithiol compound with similar reactivity but different structural features.
3,4-Dichloro-5H-1,2-dithiol-5-one: A related compound with a different arrangement of chlorine atoms and dithiol ring.
Uniqueness: 4,5-Dichloro-3H-1,2-dithiol-3-one is unique due to its specific arrangement of chlorine atoms and the dithiol ring, which confer distinct reactivity and biological activities. Its ability to form covalent adducts with target proteins makes it particularly valuable in research applications .
Properties
IUPAC Name |
4,5-dichlorodithiol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2OS2/c4-1-2(5)7-8-3(1)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSRKGWCQSATCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SSC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032518 | |
Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1192-52-5 | |
Record name | 4,5-Dichloro-1,2-dithiol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1192-52-5 | |
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Record name | 4,5-Dichloro-3H-1,2-dithiol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-3H-1,2-dithiol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,5-DICHLORO-3H-1,2-DITHIOL-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N864R2B87O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
Record name | 4,5-Dichloro-3H-1,3-dithiol-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 4,5-Dichloro-3H-1,2-dithiol-3-one with nucleophiles?
A: this compound displays intriguing reactivity with nucleophiles. Depending on the nucleophile and reaction conditions, different products can arise. For instance, reaction with sodium methoxide yields a mixture of products including 3,5-bis(chloromethylene)-1,2,4-trithiolanes, 2-chloromethylene-1,3-dithiol, and a related thioether []. Interestingly, studies using labeled 4,5-[5-36Cl]dichloro-3H-1,2-dithiol-3-one suggest the involvement of a thioketene intermediate in reactions with methylmagnesium iodide and sodium methoxide [].
Q2: How does the 5-position substituent on the 3H-1,2-dithiol-3-one ring affect its reactivity?
A: The nature of the substituent at the 5-position significantly influences the reaction pathway. For example, replacing one chlorine atom in this compound with a phenylsulfonyl group alters the reaction mechanism with methylmagnesium iodide, again implicating a thioketene intermediate []. This highlights the importance of the 5-position substituent in dictating the reaction outcome.
Q3: What is the molecular structure of this compound?
A: this compound (also known as dichloro-1,2-dithiacyclopentenone) possesses a nearly planar structure with a molecular formula of C3Cl2OS2 []. Crystallographic analysis reveals a five-membered ring containing a disulfide bond (S-S) and a carbonyl group (C=O) [].
Q4: Are there any known synthetic routes to access bis-dithiole derivatives from this compound?
A: Yes, reacting this compound with piperazine can lead to the formation of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), a compound containing two dithiole rings linked by a piperazine moiety []. This demonstrates the potential for synthesizing more complex structures incorporating the dithiole motif using this compound as a building block.
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